Fmoc-beta-azido-d-aib-oh bha

Peptide drug discovery Opioid receptor pharmacology Chirality-activity relationships

Fmoc-β-azido-D-Aib-OH BHA (CAS 1926163-91-8) is a non-proteinogenic, Fmoc-protected amino acid building block used in solid-phase peptide synthesis (SPPS). It combines a base-labile Fmoc protecting group, a bioorthogonal β-azido handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and the α,α-dimethyl backbone of aminoisobutyric acid (Aib), which strongly favors 3₁₀-/α-helical conformations.

Molecular Formula C32H31N5O4
Molecular Weight 549.6 g/mol
CAS No. 1926163-91-8
Cat. No. B6291165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-beta-azido-d-aib-oh bha
CAS1926163-91-8
Molecular FormulaC32H31N5O4
Molecular Weight549.6 g/mol
Structural Identifiers
SMILESCC(CN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1=CC=C(C=C1)C(C2=CC=CC=C2)N
InChIInChI=1S/C19H18N4O4.C13H13N/c1-19(17(24)25,11-21-23-20)22-18(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h2-9,16H,10-11H2,1H3,(H,22,26)(H,24,25);1-10,13H,14H2/t19-;/m1./s1
InChIKeyBYFFMAXTTQMCNP-FSRHSHDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of Fmoc-β-azido-D-Aib-OH BHA (CAS 1926163-91-8): A Chiral, Click-Ready α,α-Disubstituted Building Block


Fmoc-β-azido-D-Aib-OH BHA (CAS 1926163-91-8) is a non-proteinogenic, Fmoc-protected amino acid building block used in solid-phase peptide synthesis (SPPS). It combines a base-labile Fmoc protecting group, a bioorthogonal β-azido handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and the α,α-dimethyl backbone of aminoisobutyric acid (Aib), which strongly favors 3₁₀-/α-helical conformations [1]. The D-configuration (R at Cα) and benzhydrylamine (BHA) salt form distinguish it from the L-enantiomer and free acid variants, directly impacting peptide secondary structure, receptor recognition, and purification protocols. For procurement decisions, the compound is supplied at ≥99% purity (HPLC, titration) and stored at ≤ -10 °C .

Why Generic Substitution of Fmoc-β-azido-D-Aib-OH BHA Leads to Irreproducible Peptide Conformation and Activity


Substituting Fmoc-β-azido-D-Aib-OH BHA with the L-enantiomer, the non-azido Aib analog, or the simpler azidoalanine variant alters three interdependent parameters—chirality, backbone conformational bias, and click handle placement—yielding quantitatively different peptide folding, receptor affinity, and post-synthetic modification efficiency. Unlike standard amino acids that permit gradual functional tuning, the D- vs L-configuration of α-methyl-β-azidoalanine dictates δ-opioid receptor selectivity by up to threefold in deltorphin analogues [1], while the gem-dimethyl constraint reduces backbone Ramachandran space to the right-handed 3₁₀-helix region (φ ≈ -57°, ψ ≈ -44°) compared to the broader conformational ensemble of β-azidoalanine [2]. These steep structure-activity relationships mean even ‘conservative’ replacements produce peptides with divergent activity and reproducibility, making targeted procurement of the specified D-isomer essential.

Head-to-Head Quantitative Evidence: Fmoc-β-azido-D-Aib-OH BHA Versus Closest Analogs


Chirality-Driven Selectivity: (R)-α-Methyl-β-azidoalanine Confers δ-Opioid Selectivity Up to 3-Fold Over (S)-Isomer

In deltorphin I analogues, replacing the D-Ala² residue with (R)- or (S)-α-methyl-β-azidoalanine (the core amino acid of Fmoc-β-azido-D-Aib-OH BHA) showed that δ-receptor affinity strongly depends on Cα chirality. The (R)-isomer (D-configuration) retained significantly higher δ-selectivity compared to the (S)-isomer [1]. This directly demonstrates that the D-enantiomer of this building block is not interchangeable with the L-form for target receptor selectivity.

Peptide drug discovery Opioid receptor pharmacology Chirality-activity relationships

Backbone Conformational Lock: Aib Residue Restricts φ/ψ Angles to the 3₁₀-Helical Region, Unlike β-Azidoalanine

X-ray crystallography of Aib-containing peptides reveals that the α,α-dimethyl substitution restricts backbone dihedral angles to φ ≈ -57.2° ± 0.8°, ψ ≈ -44.5° ± 4.7°, corresponding to the right-handed 3₁₀-helix region [1]. In contrast, β-azidoalanine (Fmoc-β-azido-Ala-OH, CAS 684270-46-0) lacks the gem-dimethyl constraint and samples a wider Ramachandran space, including polyproline II (PPII) and α-helical conformations [2]. This difference directly impacts peptide helicity and thermodynamic stability.

Peptide foldamers Conformational analysis Helix stabilization

Click Chemistry Reactivity: Tertiary Azide of Aib Scaffold Achieves >95% Conversion in CuAAC on Solid Phase

The tertiary alkyl azide 2-azido-2-methylpropanoic acid (the deprotected core of Fmoc-β-azido-D-Aib-OH BHA) was demonstrated to undergo regiospecific Cu(I)-catalyzed 1,3-dipolar cycloaddition with terminal alkynes on solid support with >95% conversion and purity [1]. This exceeds the typical 80-90% conversion reported for primary azides (e.g., β-azidoalanine derivatives) under identical conditions [2]. The X-ray structure of 2-azido-2-methylpropanoic acid confirmed the 1,3-dipole geometry that underpins this reactivity [1].

Click chemistry Peptide bioconjugation Solid-phase synthesis

Azido Group Orthogonality: β-Azide Survives Fmoc Deprotection and TFA Cleavage, Enabling Post-Synthetic Modification

The β-azido group in Fmoc-protected amino acids is fully stable to 20% piperidine (Fmoc removal) and trifluoroacetic acid (TFA) cleavage cocktails, enabling its use as a masked amine or click handle throughout standard SPPS cycles [1]. In contrast, α-azido acids can undergo azide elimination when treated with piperidine or HBTU/DIPEA during prolonged couplings, generating dehydroalanine byproducts [2]. The β-positioning of the azide in Fmoc-β-azido-D-Aib-OH BHA avoids this elimination pathway.

SPPS protecting group strategy Orthogonal chemistry Peptide modification

Vendor-Supplied Purity: ≥99% by HPLC and Titration Enables Stoichiometric Precision in Multigram SPPS

Commercially available Fmoc-β-azido-D-Aib-OH BHA (Chem-Impex, Cat. 31994) is supplied with a purity specification of ≥99% (Assay by titration, HPLC) and storage at ≤ -10 °C . The L-enantiomer (CAS 1926163-90-7) is also available at ≥99%, but no mixed enantiomeric batches are supplied for either isomer, ensuring chiral integrity. In contrast, the non-azido analog Fmoc-Aib-OH (CAS 94744-50-0) is typically supplied at 97-98% purity , which can lead to cumulative coupling errors in sequences exceeding 10 residues.

Peptide synthesis QA/QC Building block procurement Analytical specification

Target Application Scenarios for Fmoc-β-azido-D-Aib-OH BHA Based on Differential Evidence


Stereospecific Design of Peptide Ligands Targeting Class A GPCRs with Demonstrated Chirality-Activity Relationships

The (R)-α-methyl-β-azidoalanine core of Fmoc-β-azido-D-Aib-OH BHA provides δ-opioid receptor selectivity up to 3-fold higher than the (S)-enantiomer [1]. This D-configuration is essential when designing peptide agonists or antagonists for stereoselective GPCRs (μ, δ, κ opioid receptors; chemokine receptors; somatostatin receptors) where Cα chirality determines the ligand's pharmacophoric orientation. Procurement of the D-isomer is mandatory to replicate published structure-activity relationships and avoid the reduced affinity observed with L-isomer incorporation [1].

Construction of Helix-Stabilized Stapled Peptides via Double-Click Macrocyclization

The combination of the Aib backbone (φ ≈ -57°, ψ ≈ -44° [2]) and the β-azido click handle enables site-specific double-click stapling of 3₁₀-helical peptides. In Aib-rich model peptides, CuAAC-mediated side chain-to-side chain cyclization produces a cyclic peptide that represents a 'more ideal 3₁₀-helix' than its acyclic precursor, as confirmed by NMR and X-ray diffraction [3]. The tertiary azide achieves >95% conversion on solid phase [4], making this building block optimal for constructing proteolytically stable, cell-permeable stapled peptides targeting protein-protein interactions (e.g., p53/MDM2, Bcl-2 family).

Orthogonal Peptide Functionalization Requiring Quantitative Azide Survival Through Multi-Step SPPS

The β-azido group survives Fmoc deprotection (20% piperidine), TFA cleavage, and Pd(0)-mediated Alloc removal without detectable elimination [5]. This orthogonality profile is superior to α-azido acids, which undergo elimination to dehydroalanine under piperidine treatment [6]. For projects requiring sequential orthogonal deprotections and post-synthetic click conjugation (fluorescent dyes, biotin, PEG, cytotoxic payloads), Fmoc-β-azido-D-Aib-OH BHA guarantees quantitative azide retention, enabling high-yield, traceless bioconjugation of therapeutic peptide candidates.

Multi-Gram Scale-Up of Clickable Peptide APIs Requiring ≥99% Building Block Purity

With a commercial purity specification of ≥99% (HPLC, titration) , Fmoc-β-azido-D-Aib-OH BHA meets the stringent purity thresholds required for GMP peptide API manufacturing. At this purity level, cumulative deletion impurities are limited to ≤1% per coupling, which is critical for peptide sequences exceeding 20 amino acids where purity losses compound multiplicatively. This specification directly supports the procurement of building blocks for late-stage preclinical and Phase I clinical peptide campaigns.

Quote Request

Request a Quote for Fmoc-beta-azido-d-aib-oh bha

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.